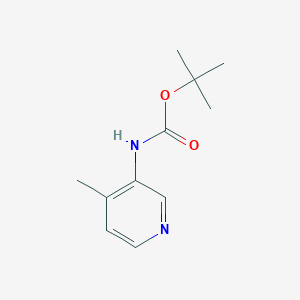

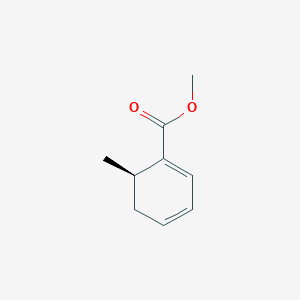

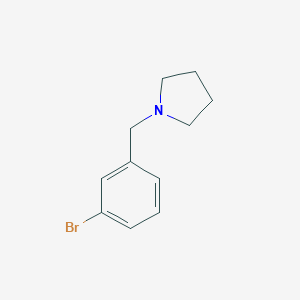

叔丁基-4-甲基吡啶-3-基氨基甲酸酯

描述

"Tert-butyl 4-methylpyridin-3-ylcarbamate" is a compound of interest in various fields of chemistry due to its structural and functional properties. This compound serves as a versatile intermediate in organic synthesis, offering opportunities for modifications and applications in material science, pharmaceuticals, and catalysis.

Synthesis Analysis

The synthesis of tert-butyl 4-methylpyridin-3-ylcarbamate involves several key steps starting from readily available materials. A modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation with an activated carboxylic acid derivative is a reported method for its preparation. The overall process yields the target compound with high purity and efficiency, highlighting its practicality for large-scale applications (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-methylpyridin-3-ylcarbamate and similar compounds has been extensively studied using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. These studies provide insights into the compound's conformation, electronic structure, and intermolecular interactions, crucial for understanding its reactivity and properties (Tomaščiková et al., 2008).

Chemical Reactions and Properties

Tert-butyl 4-methylpyridin-3-ylcarbamate participates in various chemical reactions, including nucleophilic substitutions, cycloadditions, and oxidation-reduction processes. Its chemical behavior is influenced by the presence of the tert-butyl group, which imparts steric effects and modifies the compound's reactivity pattern. These reactions expand the compound's utility in synthesizing a wide array of derivatives and complex molecules (Amarante et al., 2012).

Physical Properties Analysis

The physical properties of tert-butyl 4-methylpyridin-3-ylcarbamate, such as solubility, melting point, and boiling point, are critical for its handling and application in various processes. Its solubility in organic solvents and stability under different conditions determine its suitability for use in chemical syntheses and formulations (Maiwald et al., 2017).

Chemical Properties Analysis

The compound exhibits a range of chemical properties, including acidity/basicity, nucleophilicity, and electrophilicity, influenced by its molecular structure. These properties are essential for its reactivity and application in catalysis and as a building block in organic synthesis. Studies on its reactivity towards different reagents and conditions provide a foundation for its use in tailored synthetic routes (Stamos et al., 1997).

科学研究应用

结构表征和合成应用

NMR 光谱用于结构分析:已使用 2D 异核 NMR 实验表征了相关化合物的结构,例如叔丁基[1-羟基-2-甲基-3-(1H-1,2,4-三唑-1-基)]丙-2-基氨基甲酸酯。这突出了 NMR 光谱在理解复杂有机化合物的分子结构中的应用,这对于它们在化学合成和药物开发中的应用至关重要 (Aouine 等,2016)。

合成和化学反应:对叔丁基-3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯的研究证明了合成途径和反应,例如 Diels-Alder 反应,这些反应用于创建和改性氨基甲酸酯化合物。这些合成方法可应用于叔丁基-4-甲基吡啶-3-基氨基甲酸酯的合成,用于其在药物化学和材料科学中的潜在应用 (Padwa 等,2003)。

材料科学和催化

染料敏化太阳能电池:已合成包含氨基甲酸酯配体的两亲钌敏化剂,用于染料敏化太阳能电池 (DSSC)。氨基甲酸酯官能团在这些敏化剂的光物理性质中起作用,证明了此类化合物在新能源技术中的效用 (Klein 等,2004)。

药物中间体的工艺开发:相关氨基甲酸酯化合物(例如 (S)-叔丁基-1-氧代-1-(1-(吡啶-2-基)环丙基氨基)丙-2-基氨基甲酸酯)的可扩展合成证明了氨基甲酸酯化学在药物中间体开发中的相关性。这强调了对可能作为药物合成中关键中间体的化合物的有效合成途径的重要性 (Li 等,2012)。

属性

IUPAC Name |

tert-butyl N-(4-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHCQPPXAIYZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453860 | |

| Record name | tert-butyl 4-methylpyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-methylpyridin-3-ylcarbamate | |

CAS RN |

180253-66-1 | |

| Record name | (4-Methylpyridin-3-yl)carbamic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180253-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-methylpyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)

![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)

![4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B71771.png)

![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)

![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)